

# Efficacy Comparison: Clinical Trials vs. Real-World Evidence

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## Compound Focus: Voxilaprevir

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The table below compares the Sustained Virologic Response at 12 weeks post-treatment (SVR12) for SOF/VEL/VOX across different patient populations and settings. SVR12 is considered a virologic cure [1] [2].

Patient Population	Setting / Study Type	SVR12 Rate	Key Observations & Sources
Overall (Mixed populations)	Clinical Trials (POLARIS-1 & -4)	96% (263/273) to 98% (178/182) [3]	Pooled results from phase III registration trials [3].
	Real-World Evidence (Systematic Review)	93% (ITT*), 96% (PP) [3]	Meta-analysis of 15 real-world studies (n=1,796) [3].
Genotype 3-infected	Real-World Evidence (Systematic Review)	Lower than non-GT3 [3]	GT3 identified as a factor for lower SVR in real-world settings [3].
Cirrhotic patients	Real-World Evidence	Lower than non-cirrhotic [3]	Cirrhosis identified as a factor for lower SVR in real-world settings [3].

Patient Population	Setting / Study Type	SVR12 Rate	Key Observations & Sources
	(Systematic Review)		
Treatment-naive patients	Real-World Study (Türkiye)	97.5% (78/80) [1]	Mostly non-cirrhotic (94.2%); demonstrates high efficacy in an unapproved but practical setting [1].
Patients with prior SOF/VEL failure	Real-World Evidence (Systematic Review)	Significantly lower [3]	Prior SOF/VEL regimen failure is a notable risk factor for reduced SOF/VEL/VOX efficacy [3].
South Korean population	Real-World Prospective Study	100% (PP analysis, n=16) [4]	Small but robust prospective study in patients with prior DAA failure [4].

\*ITT (Intention-To-Treat) includes all patients who started treatment. PP (Per-Protocol) includes only patients who completed the treatment and follow-up.

## Detailed Experimental Protocols

To ensure the data is interpretable for a scientific audience, here are the standard methodologies used in the cited sources.

### Clinical Trial Protocol (POLARIS-1 & POLARIS-4)

The foundational efficacy data for SOF/VEL/VOX comes from phase III clinical trials [3].

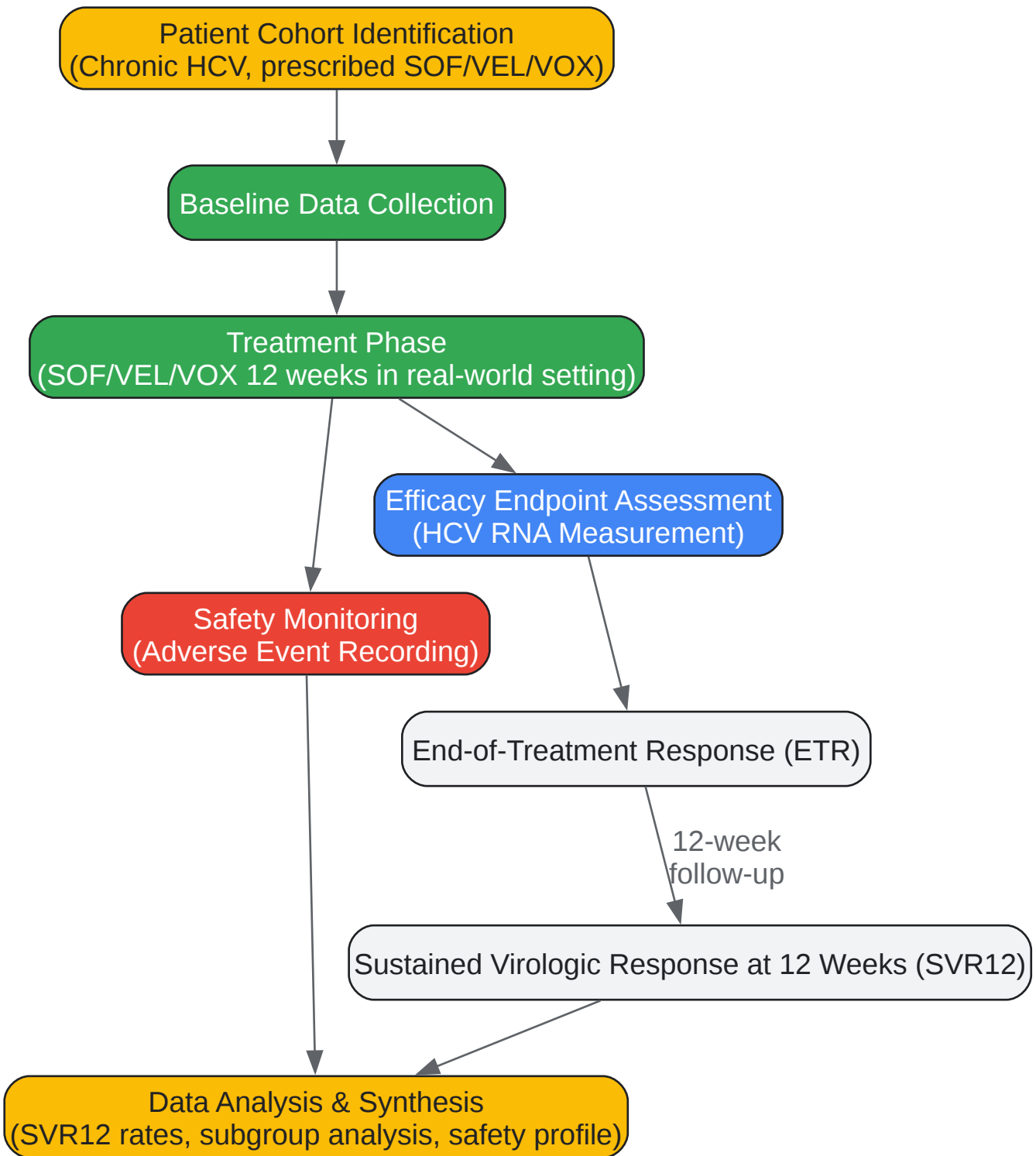
- **Study Design:** Multicenter, randomized, open-label, controlled trials.
- **Population:** Adults with chronic HCV GT 1-6. POLARIS-1 enrolled patients who had failed a prior NS5A inhibitor-containing regimen; POLARIS-4 enrolled patients who had failed a prior DAA regimen without NS5A inhibitors.
- **Intervention:** SOF/VEL/VOX (400/100/100 mg) one tablet orally once daily for 12 weeks.
- **Primary Endpoint:** SVR12, defined as HCV RNA < 15 IU/mL at 12 weeks after the end of treatment.
- **HCV RNA Assay:** Quantitative PCR-based tests (e.g., COBAS TaqMan HCV Test).

## Real-World Study Protocol

Real-world studies (RWS) observe patient outcomes in routine clinical practice, capturing a broader, more diverse population than clinical trials [1] [4].

- **Study Design:** Typically retrospective or prospective observational cohort studies.
- **Population:** Patients with chronic HCV infection receiving SOF/VEL/VOX in a real-world clinical setting. Inclusion/exclusion criteria are less strict than in clinical trials.
- **Intervention:** SOF/VEL/VOX as prescribed by the physician according to local guidelines.
- **Data Collection:** Data on demographics, liver disease status (e.g., cirrhosis assessed by FibroScan, APRI, or FIB-4 scores), treatment history, and comorbidities are extracted from medical records.
- **Outcomes:**
  - **Primary:** SVR12 rate (HCV RNA < LLOQ 12 weeks post-treatment).
  - **Secondary:** Early virologic response (EVR), end-of-treatment response (ETR), adverse events (AEs), and changes in liver function tests.

The workflow of a typical real-world study is illustrated below, showing the key stages from patient recruitment to data analysis:



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## Key Insights on Discrepancies and Risk Factors

The slightly lower pooled SVR12 rate seen in real-world analyses (**93%**) compared to clinical trials (**96-98%**) can be attributed to specific challenging patient profiles often excluded from initial trials [5] [3]. Real-world meta-analyses consistently identify the following factors associated with a lower likelihood of achieving SVR12 with SOF/VEL/VOX:

- **HCV Genotype 3 Infection** [5] [3]
- **Presence of Liver Cirrhosis** [5] [3]
- **Previous Failure of a SOF/VEL regimen** [3]

## Summary for Researchers

- **High Real-World Efficacy:** SOF/VEL/VOX maintains strong performance in diverse real-world settings, confirming the efficacy seen in controlled clinical trials.
- **Focus on Challenging Subgroups:** The primary gap between trial and real-world outcomes is driven by complex patient profiles. Researchers should pay close attention to patients with genotype 3 infection, cirrhosis, or a history of SOF/VEL failure.
- **Safety Profile:** The regimen is well-tolerated in real-world populations, with adverse events typically being mild (e.g., headache, fatigue) and serious adverse events or treatment discontinuations being rare [1] [3].

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